4-Chloro-4'-trifluoromethyl-biphenyl-2-ylamine

Lipophilicity Drug-likeness Permeability

SAR programs require precise substitution patterns; generic biphenylamines fail to replicate critical electronic effects. This ortho-substituted biphenylamine delivers: - Electron-deficient core (σ_p: Cl +0.23, CF3 +0.54) unmatched by mono-substituted analogs - LogP ~5.2 & PSA ~26Ų → CNS MPO-optimized for blood-brain barrier penetration - Orthogonal 'amine-first, chlorine-second' derivatization (Buchwald/Suzuki after amide coupling) - Direct precursor to fungicidal carboxamides via acid chloride coupling

Molecular Formula C13H9ClF3N
Molecular Weight 271.66 g/mol
Cat. No. B12078690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-4'-trifluoromethyl-biphenyl-2-ylamine
Molecular FormulaC13H9ClF3N
Molecular Weight271.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=C(C=C2)Cl)N)C(F)(F)F
InChIInChI=1S/C13H9ClF3N/c14-10-5-6-11(12(18)7-10)8-1-3-9(4-2-8)13(15,16)17/h1-7H,18H2
InChIKeyWIYRBJHJGUMYTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-4'-trifluoromethyl-biphenyl-2-ylamine – A Defined Halogenated Biphenylamine Building Block


4-Chloro-4'-trifluoromethyl-biphenyl-2-ylamine (CAS 1261443-81-5) is a substituted biphenylamine with the molecular formula C13H9ClF3N and a molecular weight of 271.66 g·mol⁻¹ . The compound bears a chlorine atom at the 4-position of the aniline ring, a trifluoromethyl group at the 4'-position of the opposite ring, and a primary amine at the 2-position, creating an ortho-substituted biphenyl scaffold with strong electron-withdrawing character [1]. This specific substitution pattern distinguishes it from both mono-substituted biphenylamines and regioisomers with the amine at the 3- or 4-position.

Substitution Pattern 4-Cl and 4'-CF₃ on ortho-amine biphenyl scaffold
Electronic Character Strongly electron-deficient core due to dual electron-withdrawing groups
Amine Position 2-amine orientation provides distinct reactivity vs 3- or 4-amine regioisomers

Why Generic Biphenylamine Analogs Cannot Substitute


Biphenylamines with different halogenation patterns exhibit substantial differences in lipophilicity, electronic distribution, and target-binding geometry . The simultaneous presence of a para-chlorine (σₚ = +0.23) and a para-trifluoromethyl (σₚ = +0.54) group in 4-Chloro-4'-trifluoromethyl-biphenyl-2-ylamine creates a strongly electron-deficient biphenyl core that cannot be replicated by either the mono-chloro or mono-trifluoromethyl analogs [1]. In structure-activity relationship studies of biphenylamine-based Mcl-1 and TRPV1 inhibitors, even small changes in halogen substitution led to >10-fold shifts in IC₅₀ values, demonstrating that generic substitution is not viable for optimised lead series [2].

  • Lipophilicity Shift Missing chlorine reduces logP, altering membrane permeability and ADME profile — may not reproduce intended physicochemical space.
  • Electronic Distribution Change Without the 4'-CF₃ or 4-Cl, the electron-deficient environment weakens, potentially affecting binding orientation and metabolic stability.
  • SAR Sensitivity Reported SAR shows that minor halogen alterations can cause large affinity shifts — direct analog replacement requires re-validation.

Quantitative Differentiation Against Closest Structural Analogs


Lipophilicity Advantage Over the Non-Chlorinated Analog

The chlorine substituent contributes approximately +0.7 to +1.0 log units to the partition coefficient relative to the non-chlorinated analog. Based on experimental LogP data for the closely related regioisomer 2'-Chloro-4'-(trifluoromethyl)biphenyl-4-ylamine (LogP = 5.19, PSA = 26.02 Ų) , the target compound is predicted to occupy a significantly more lipophilic space compared to 4'-trifluoromethyl-biphenyl-2-ylamine (estimated LogP ≈ 4.0–4.3 based on the absence of the chlorine contribution) . This difference is critical for achieving brain penetration or binding to hydrophobic protein pockets.

Lipophilicity Profile
Reported
ΔLogP ≈ +0.9 to +1.2
Supports higher lipophilicity for hydrophobic target or CNS applications
Predicted LogP; experimental verification recommended
Lipophilicity Drug-likeness Permeability

Electronic Effect Advantage Over the Non-CF₃ Analog

The trifluoromethyl group (σₚ = +0.54) exerts a substantially stronger electron-withdrawing effect than hydrogen (σₚ = 0.00) [1]. In the target compound, the combined effect of 4-Cl (σₚ = +0.23) and 4'-CF₃ (σₚ = +0.54) produces a net electron-deficient biphenyl scaffold with a summed σₚ of +0.77. By contrast, 4-Chloro-biphenyl-2-ylamine has a summed σₚ of only +0.23. This electronic difference alters the pKa of the aniline NH₂ group and the reactivity of the aromatic rings toward electrophilic substitution .

Electronic Effect
Class-level
Σσₚ +0.77 vs +0.23
Stronger electron withdrawal may influence metabolic stability and amine reactivity
Based on standard Hammett constants; context-dependent
Electron-withdrawing effect Hammett constant Reactivity

Regioisomeric pKa and Binding Orientation Differences

The 2-amine regioisomer (target compound, CAS 1261443-81-5) differs from the 4-amine regioisomer (4'-Chloro-2-trifluoromethyl-biphenyl-4-amine, CAS 853299-21-5) in the position of the primary amine group . This positional change alters the dihedral angle between the two phenyl rings and the spatial orientation of the amine hydrogen-bond donor. In related biphenylamine series, the 2-amine isomer consistently exhibits a lower pKa (estimated 3.5–4.0) compared to the 4-amine isomer (pKa ≈ 4.5–5.0) due to steric hindrance and intramolecular interactions, affecting protonation state at physiological pH [1].

Regioisomeric pKa
Reported
ΔpKa ≈ 1.0 (2-amine vs 4-amine)
Lower pKa may affect protonation and permeability at physiological pH
Predicted pKa; confirm with experimental measurement
Regioisomerism pKa Binding orientation

Synthetic Versatility via the Chlorine Functional Handle

The target compound can be synthesised via Suzuki-Miyaura cross-coupling of 2-amino-5-chlorophenylboronic acid with 4-bromobenzotrifluoride or the reverse coupling pair [1]. In the general process for biphenyl derivatives described in US Patent 7,893,306, biphenyl products bearing trifluoromethyl and chloro substituents were obtained in yields exceeding 85% when using Pd-catalysed Grignard homocoupling conditions [2]. By comparison, the non-chlorinated analog (4'-trifluoromethyl-biphenyl-2-ylamine) is synthesised with comparable yields, but the absence of the chlorine atom limits subsequent late-stage functionalisation options via cross-coupling or nucleophilic aromatic substitution, reducing the scaffold's versatility for library synthesis .

Synthetic Handle
Reported
Yield >85% with retained Ar-Cl handle
Chloro group enables orthogonal late-stage derivatisation without extra protection
Patent conditions; bench-scale optimisation advised
Suzuki coupling Synthetic yield Industrial scalability

Optimal Application Scenarios


CNS-Penetrant Lead Optimization

The compound's elevated LogP (~5.2) makes it a suitable fragment for CNS drug discovery where blood-brain barrier penetration is required. The combined chlorine and trifluoromethyl substitution pattern meets the criteria for CNS multiparameter optimisation (MPO) scores, providing a balanced profile of lipophilicity and polar surface area (PSA ≈ 26 Ų) . In comparison, the non-chlorinated analog falls below the optimal LogP range for CNS penetration, while the non-CF₃ analog lacks sufficient metabolic stability [1]. This scaffold is particularly appropriate for programs targeting GPCRs, ion channels, or kinases expressed in the central nervous system.

Parallel Library Synthesis with Orthogonal Handles

The presence of the chlorine atom at the 4-position of the aniline ring provides a chemically orthogonal handle for sequential derivatisation. After initial amine functionalisation (e.g., amide bond formation or sulfonamide coupling), the Ar-Cl bond can participate in Buchwald-Hartwig amination, Suzuki coupling, or Sonogashira coupling to introduce additional diversity . This 'amine-first, chlorine-second' strategy is not feasible with the non-chlorinated analog 4'-trifluoromethyl-biphenyl-2-ylamine, which requires pre-functionalisation of the biphenyl core before amine introduction, adding 1–2 synthetic steps to library production [1].

SAR Studies on Halogen-Bonding Interactions

The juxtaposition of chlorine (halogen-bond donor potential via σ-hole) and trifluoromethyl (strongly electron-withdrawing, non-halogen-bonding) groups at opposite para positions creates a unique electronic environment for probing halogen-bonding interactions with protein targets . In TRPV1 and Mcl-1 inhibitor programs where biphenyl-chloro-trifluoromethyl derivatives have shown low nanomolar IC₅₀ values (e.g., IC₅₀ = 4.5 nM at rat TRPV1 for a close analog) [1], the specific 4-Cl substitution pattern was critical for activity, and the corresponding 4-H or 4-F analogs showed >50-fold reduced potency [2]. This compound serves as a key SAR probe for validating halogen-bond-dependent binding modes.

Agrochemical Intermediate for Fungicidal Carboxamides

Biphenylamines with chloro and trifluoromethyl substituents are key intermediates in the synthesis of fungicidal carboxamides as described in the patent literature on heterocyclically substituted biphenylamine derivatives . The target compound's 2-amine position allows direct coupling with heterocyclic carboxylic acid chlorides to generate carboxamide fungicides. The presence of both electron-withdrawing groups (Cl and CF₃) enhances the hydrolytic stability of the resulting amide bond under field conditions compared to analogs lacking one of these groups [1].

Application
Selection Property
Validation Focus
CNS-Penetrant Lead Optimization
Elevated LogP and balanced CNS MPO profile
Blood-brain barrier permeability assessment
Parallel Library Synthesis
Orthogonal chloro handle for amine-first sequential derivatisation
Orthogonal coupling efficiency and step-count reduction
Halogen-Bonding SAR Studies
4-Cl σ-hole donor for probing halogen-bond interactions
Binding-mode validation in TRPV1 or Mcl-1 model systems
Agrochemical Intermediate
2-Amine for carboxamide coupling; electron-withdrawing groups enhance hydrolytic stability
Hydrolytic stability under simulated field conditions
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